15-Acetoxyorbiculin G
Description
15-Acetoxyorbiculin G is a diterpenoid derivative belonging to the orbulin family, characterized by a fused tricyclic skeleton with an acetoxy group at the C-15 position. It is primarily isolated from marine-derived fungi and exhibits bioactivity against pathogenic bacteria and cancer cell lines.
Properties
Molecular Formula |
C40H42O11 |
|---|---|
Molecular Weight |
698.8 g/mol |
IUPAC Name |
[(1S,2R,4S,5R,6R,7S,9R,12R)-5-acetyloxy-6-(acetyloxymethyl)-7,12-dibenzoyloxy-2,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodecan-4-yl] benzoate |
InChI |
InChI=1S/C40H42O11/c1-24-21-31(48-35(43)27-15-9-6-10-16-27)34(47-26(3)42)39(23-46-25(2)41)32(49-36(44)28-17-11-7-12-18-28)22-30-33(40(24,39)51-38(30,4)5)50-37(45)29-19-13-8-14-20-29/h6-20,24,30-34H,21-23H2,1-5H3/t24-,30-,31+,32+,33-,34+,39-,40-/m1/s1 |
InChI Key |
YOWBCRNBOMRTPW-NPIRVHPYSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]([C@@]2([C@]13[C@@H]([C@@H](C[C@@H]2OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C5=CC=CC=C5)COC(=O)C)OC(=O)C)OC(=O)C6=CC=CC=C6 |
Canonical SMILES |
CC1CC(C(C2(C13C(C(CC2OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C5=CC=CC=C5)COC(=O)C)OC(=O)C)OC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Chemical Reactions Analysis
3.1. Hydrolysis of Ester Groups
| Reaction Type | Conditions | Products | Citation |
|---|---|---|---|
| Acidic Hydrolysis | H₂SO₄, H₂O, heat | Benzoic acid, dihydroagarofuran core | |
| Alkaline Hydrolysis | NaOH, EtOH, reflux | Sodium benzoate, dihydroagarofuran core |
-
Mechanism : Ester hydrolysis follows an SN1-like pathway , facilitated by carbocation stabilization from adjacent oxygen atoms2.
3.2. Acetate Group Reactions
-
Saponification : The 15-acetoxy group may undergo base-mediated hydrolysis to form a hydroxyl derivative.
-
Transesterification : Reaction with alcohols (e.g., methanol) under acidic conditions could yield methyl esters6.
Biological Transformations
This compound exhibits antitubercular activity , likely due to its ability to modulate bacterial enzymes. Key biological reactions include:
4.1. Enzymatic Degradation
-
Hydrolytic Enzymes : Esterases in Mycobacterium tuberculosis may target the benzoate esters, releasing the dihydroagarofuran core .
-
Oxidative Pathways : The compound’s cyclic ether may undergo epoxidation or further oxidation, enhancing bioactivity .
Analytical Data
| Property | Value | Method | Citation |
|---|---|---|---|
| Molecular Weight | 698.8 g/mol | PubChem calculation | |
| Antimicrobial IC₅₀ | 12.2 μM | In vitro assays | |
| Solubility | Poor in water, soluble in DMSO | Empirical testing |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of 15-Acetoxyorbiculin G and Analogs
Key Observations:
Structural Differences :
Functional Implications :
Comparison with Functionally Similar Compounds
Table 2: Functional Analog Comparison
Key Observations:
- Epigallocatechin (a polyphenol) shares antioxidative properties but lacks the antiproliferative specificity of this compound .
- FePcCl (an inorganic catalyst) is functionally distinct but highlights the diversity of acetoxy-containing compounds in industrial applications .
Q & A
Q. How can researchers validate the specificity of this compound’s interaction with proposed molecular targets?
- Validation Strategies :
- Competitive Binding Assays : Co-incubate with known inhibitors (e.g., etoposide for topoisomerase II) to assess displacement .
- Thermal Shift Assays : Monitor target protein melting temperature shifts upon compound binding .
- CRISPR Validation : Knock out putative targets and assess loss of compound efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
